molecular formula C18H19ClN2 B304474 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine

6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine

Cat. No. B304474
M. Wt: 298.8 g/mol
InChI Key: RROMZQOFYWOWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine, also known as TC-222, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine are still being studied, but research has suggested that it may have a number of effects on the brain and body. For example, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been shown to have cytotoxic effects on cancer cells, which could make it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine for lab experiments is its specificity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine also has some limitations, including its relatively low potency and selectivity compared to other dopamine transporter inhibitors.

Future Directions

There are a number of future directions for research on 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine, including the development of more potent and selective dopamine transporter inhibitors, the investigation of 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine's potential as a cancer therapy, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine could be used as a starting point for the development of new drug candidates for a variety of applications.

Synthesis Methods

The synthesis of 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine involves a series of chemical reactions, including the condensation of 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The resulting intermediate is then reacted with chloroethylamine hydrochloride to yield 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine.

Scientific Research Applications

6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been shown to modulate the activity of the dopamine transporter, which could have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cancer research, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been investigated for its potential to inhibit the growth of cancer cells, particularly in breast cancer. In drug discovery, 6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine has been used as a starting point for the development of new drug candidates.

properties

Product Name

6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

6-chloro-15-ethyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine

InChI

InChI=1S/C18H19ClN2/c1-2-10-5-11-7-12(6-10)17-16(8-11)21-15-4-3-13(19)9-14(15)18(17)20/h3-5,9,11-12H,2,6-8H2,1H3,(H2,20,21)

InChI Key

RROMZQOFYWOWAP-UHFFFAOYSA-N

SMILES

CCC1=CC2CC(C1)C3=C(C4=C(C=CC(=C4)Cl)N=C3C2)N

Canonical SMILES

CCC1=CC2CC(C1)C3=C(C4=C(C=CC(=C4)Cl)N=C3C2)N

solubility

44.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.